1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene is a complex organic compound with a unique structure that includes multiple methoxy groups, a hydroxy group, and a methylenedioxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic protocols and green chemistry principles to ensure sustainability and efficiency. The use of ionic organic solids as catalysts has been explored to improve the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing the hydroxy groups.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7-methylenedioxynaphthalene is unique due to its complex structure, which includes multiple functional groups and a methylenedioxy bridge
Properties
CAS No. |
74879-21-3 |
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Molecular Formula |
C23H20O9 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
dimethyl 8-(3,4-dimethoxyphenyl)-5-hydroxybenzo[f][1,3]benzodioxole-6,7-dicarboxylate |
InChI |
InChI=1S/C23H20O9/c1-27-14-6-5-11(7-15(14)28-2)18-12-8-16-17(32-10-31-16)9-13(12)21(24)20(23(26)30-4)19(18)22(25)29-3/h5-9,24H,10H2,1-4H3 |
InChI Key |
HAHVCPLYMPAHTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC4=C(C=C32)OCO4)O)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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